
(3S,4R)-2,2,3,4-Tetramethyloxetane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-2,2,3,4-Tetramethyloxetane is a chiral organic compound characterized by its unique four-membered oxetane ring structure with four methyl groups attached
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-2,2,3,4-Tetramethyloxetane typically involves the cyclization of suitable precursors under controlled conditions. One common method is the intramolecular cyclization of a diol or halohydrin precursor in the presence of a strong base. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 50-100°C)
Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
Catalysts: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory-scale synthetic routes. These methods focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of recyclable catalysts are often employed.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-2,2,3,4-Tetramethyloxetane can undergo various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the oxetane ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Nucleophiles like sodium azide (NaN₃) or sodium methoxide (NaOMe) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
(3S,4R)-2,2,3,4-Tetramethyloxetane has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development, particularly in the design of chiral pharmaceuticals.
Industry: Utilized in the production of specialty polymers and materials with unique mechanical properties.
Mecanismo De Acción
The mechanism of action of (3S,4R)-2,2,3,4-Tetramethyloxetane involves its interaction with specific molecular targets and pathways. The compound’s effects are often mediated through:
Molecular Targets: Enzymes or receptors that recognize the oxetane ring structure.
Pathways: Involvement in metabolic or signaling pathways that regulate cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-3,4-Dimethyloxetane: A related compound with fewer methyl groups.
(2S,3R)-2,3-Dimethyloxetane: Another oxetane derivative with different stereochemistry.
Uniqueness
(3S,4R)-2,2,3,4-Tetramethyloxetane is unique due to its specific stereochemistry and the presence of four methyl groups, which confer distinct chemical and physical properties compared to similar compounds.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propiedades
Número CAS |
54582-13-7 |
|---|---|
Fórmula molecular |
C7H14O |
Peso molecular |
114.19 g/mol |
Nombre IUPAC |
(3S,4R)-2,2,3,4-tetramethyloxetane |
InChI |
InChI=1S/C7H14O/c1-5-6(2)8-7(5,3)4/h5-6H,1-4H3/t5-,6+/m0/s1 |
Clave InChI |
XJBDMNMFTORFBQ-NTSWFWBYSA-N |
SMILES isomérico |
C[C@H]1[C@H](OC1(C)C)C |
SMILES canónico |
CC1C(OC1(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Carbamoyl-1-[(4-ethenylphenyl)methyl]pyridin-1-ium chloride](/img/structure/B14638247.png)
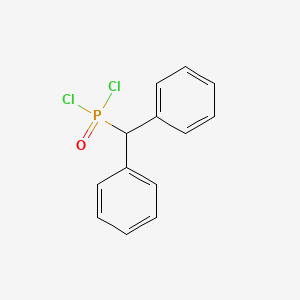
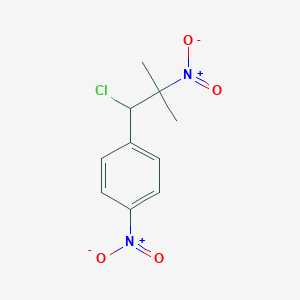
![3-Pyridinesulfonamide, 2-[(4-chlorophenyl)amino]-](/img/structure/B14638263.png)
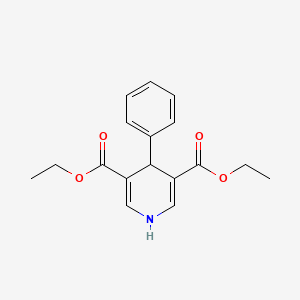

![[Oxybis(methylenefuran-5,2-diyl)]dimethanol](/img/structure/B14638290.png)
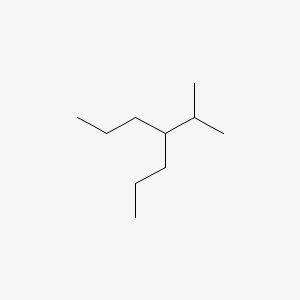
![4,4'-[[1,1'-Biphenyl]-4,4'-diylbis(oxy)]di(2-benzofuran-1,3-dione)](/img/structure/B14638297.png)


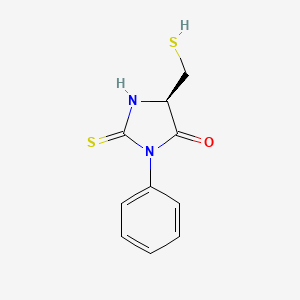

![4-Amino-3-ethyl-6-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5(4H)-one](/img/structure/B14638325.png)
